N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques
Innovative synthesis approaches for related compounds, such as the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes leading to the synthesis of di- and mono-oxalamides, highlight the chemical flexibility and potential for creating a variety of biologically active molecules (Mamedov et al., 2016).
Biological Applications
Research on compounds with similar structural features has shown potential in various biological applications, including cytotoxicity against cancer cell lines, antibacterial activity, and enzymatic inhibition. For example, compounds synthesized from pyrazole derivatives have been investigated for their antitumor, antifungal, and antibacterial pharmacophore sites, identifying potential therapeutic applications (Titi et al., 2020).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-9-11-3-1-2-4-12(11)18-14(20)13(19)17-10-15(21)5-7-22-8-6-15/h1-4,21H,5-8,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBGKZDKCXUDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.